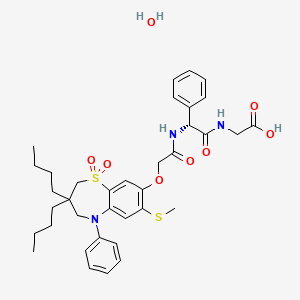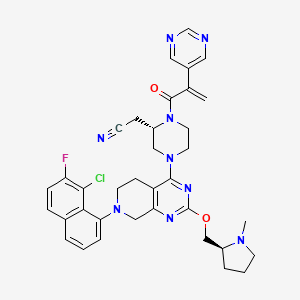
KRAS G12C inhibitor 41
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 41 is a novel compound designed to target the KRAS G12C mutation, a common mutation in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation involves the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell growth and cancer progression . This compound specifically binds to the mutant KRAS protein, inhibiting its activity and thereby halting cancer cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 41 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s binding affinity and selectivity for the KRAS G12C mutant protein.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
KRAS G12C inhibitor 41 undergoes several types of chemical reactions, including:
Covalent binding: The compound forms a covalent bond with the cysteine residue in the KRAS G12C mutant protein, leading to irreversible inhibition.
Substitution reactions: Functional groups on the compound can undergo substitution reactions to modify its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Catalysts: Various catalysts are used to facilitate the formation of the core structure and functional group modifications.
Major Products
The major product formed from the reactions involving this compound is the covalently bound complex with the KRAS G12C mutant protein, leading to the inhibition of its activity .
科学研究应用
KRAS G12C inhibitor 41 has a wide range of scientific research applications, including:
Cancer research: The compound is extensively used in preclinical and clinical studies to investigate its efficacy in treating KRAS G12C-mutant cancers, particularly NSCLC.
Drug development: This compound serves as a lead compound for developing new inhibitors targeting the KRAS G12C mutation.
Biological studies: The compound is used to study the molecular mechanisms of KRAS G12C-mediated oncogenesis and to identify potential biomarkers for cancer diagnosis and treatment.
作用机制
KRAS G12C inhibitor 41 exerts its effects by specifically binding to the KRAS G12C mutant protein. The compound forms a covalent bond with the cysteine residue at the 12th position, locking the protein in an inactive state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for cancer cell proliferation and survival . By inhibiting these pathways, this compound effectively halts cancer progression .
相似化合物的比较
KRAS G12C inhibitor 41 is unique in its high selectivity and potency for the KRAS G12C mutant protein. Similar compounds include:
Sotorasib (AMG510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating NSCLC.
Adagrasib (MRTX849): Another potent KRAS G12C inhibitor currently undergoing clinical trials.
Compared to these compounds, this compound offers improved binding affinity and selectivity, making it a promising candidate for further development and clinical application .
属性
分子式 |
C36H37ClFN9O2 |
|---|---|
分子量 |
682.2 g/mol |
IUPAC 名称 |
2-[(2S)-4-[7-(8-chloro-7-fluoronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-pyrimidin-5-ylprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C36H37ClFN9O2/c1-23(25-17-40-22-41-18-25)35(48)47-16-15-46(19-26(47)10-12-39)34-28-11-14-45(31-7-3-5-24-8-9-29(38)33(37)32(24)31)20-30(28)42-36(43-34)49-21-27-6-4-13-44(27)2/h3,5,7-9,17-18,22,26-27H,1,4,6,10-11,13-16,19-21H2,2H3/t26-,27-/m0/s1 |
InChI 键 |
INJGVJAHNUVYJU-SVBPBHIXSA-N |
手性 SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)C7=CN=CN=C7 |
规范 SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)C7=CN=CN=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
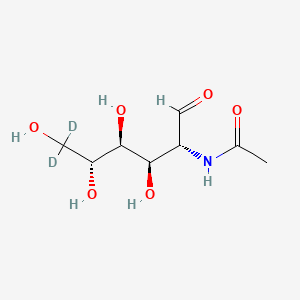


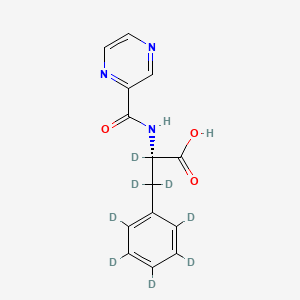
![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
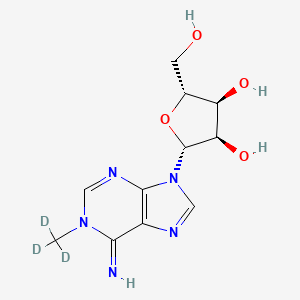

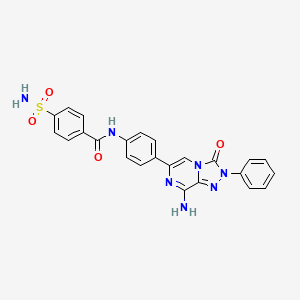


![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)

